[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
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Overview
Description
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes difluoromethyl, hydroxy, pyrazolyl, thiophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves multiple steps, each requiring specific reagents and conditions. One common approach is the cyclization of hydrazinecarboxamides with trifluoroacetic anhydride, which provides a structurally diverse set of compounds . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates . These methods are typically simple and environmentally benign, providing moderate-to-good yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate continuous flow processes to ensure consistent production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, hydrazinecarboxamides, and various catalysts such as palladium complexes . Reaction conditions typically involve mild temperatures and environmentally friendly solvents.
Major Products
The major products formed from these reactions include trifluoromethylated pyrazoles, thiophenes, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. It can also be used as a probe to investigate cellular pathways and processes.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its unique functional groups may allow it to target specific enzymes or receptors, making it a candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism by which [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones
- 5-trifluoromethyl-1,2,3-triazoles
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to similar compounds, [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE stands out due to its combination of difluoromethyl, hydroxy, pyrazolyl, thiophenyl, and trifluoromethyl groups
Properties
Molecular Formula |
C17H10F7N5O2S |
---|---|
Molecular Weight |
481.3g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C17H10F7N5O2S/c18-13(19)9-6-16(31,15(20)21)29(27-9)14(30)8-5-12-25-7(10-2-1-3-32-10)4-11(17(22,23)24)28(12)26-8/h1-5,13,15,31H,6H2 |
InChI Key |
NNULQVDOMTVXAK-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F)C(F)F |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F)C(F)F |
Origin of Product |
United States |
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